1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene 1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16683760
InChI: InChI=1S/C9H8ClF3O/c1-14-7-4-2-3-6(5-10)8(7)9(11,12)13/h2-4H,5H2,1H3
SMILES:
Molecular Formula: C9H8ClF3O
Molecular Weight: 224.61 g/mol

1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene

CAS No.:

Cat. No.: VC16683760

Molecular Formula: C9H8ClF3O

Molecular Weight: 224.61 g/mol

* For research use only. Not for human or veterinary use.

1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene -

Specification

Molecular Formula C9H8ClF3O
Molecular Weight 224.61 g/mol
IUPAC Name 1-(chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene
Standard InChI InChI=1S/C9H8ClF3O/c1-14-7-4-2-3-6(5-10)8(7)9(11,12)13/h2-4H,5H2,1H3
Standard InChI Key MZTJHWKWCSIFMX-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1C(F)(F)F)CCl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene is defined by a benzene ring substituted with three distinct functional groups. The chloromethyl group (CH2Cl-\text{CH}_2\text{Cl}) introduces electrophilic character, the methoxy group (OCH3-\text{OCH}_3) donates electron density via resonance, and the trifluoromethyl group (CF3-\text{CF}_3) exerts strong electron-withdrawing effects. This interplay of electronic influences renders the compound highly reactive in substitution and oxidation reactions.

Molecular and Spectroscopic Characteristics

Key physicochemical properties include:

PropertyValue
Molecular FormulaC9H8ClF3O\text{C}_9\text{H}_8\text{ClF}_3\text{O}
Molecular Weight224.61 g/mol
IUPAC Name1-(chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene
SMILES NotationCOC1=C(C=C(C=C1)C(F)(F)F)CCl
InChI KeyFDDYANWDGMHXTC-UHFFFAOYSA-N

The compound’s infrared (IR) spectrum typically shows characteristic absorptions for C-Cl (550–850 cm1^{-1}), C-O (1050–1150 cm1^{-1}), and C-F (1100–1250 cm1^{-1}) bonds. Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments: the chloromethyl group’s 1H^1\text{H} signal appears at δ 4.5–5.0 ppm, while the methoxy group resonates at δ 3.7–3.9 ppm.

Synthesis Methods

Laboratory-Scale Synthesis

The most common synthesis route involves chloromethylation of 3-methoxy-2-(trifluoromethyl)benzene. Formaldehyde and hydrochloric acid react in the presence of a Lewis acid catalyst (e.g., ZnCl2_2) under reflux conditions. The mechanism proceeds via electrophilic attack of the chloromethyl carbocation (CH2Cl+\text{CH}_2\text{Cl}^+) at the aromatic ring’s position 1, favored by the directing effects of the methoxy and trifluoromethyl groups.

Reaction Conditions:

  • Temperature: 60–80°C

  • Solvent: Dichloromethane or acetonitrile

  • Catalyst: ZnCl2_2 (10–15 mol%)

  • Yield: 65–75%

Industrial Production

Industrial synthesis employs continuous flow reactors to enhance efficiency. Key steps include:

  • Trifluoromethylation: Introduction of the CF3-\text{CF}_3 group via Ullmann-type coupling or direct fluorination.

  • Methoxylation: Nucleophilic aromatic substitution using methanol and a base.

  • Chloromethylation: As described above, scaled using automated systems for temperature and pH control.

Optimization Challenges:

  • Minimizing poly-substitution byproducts.

  • Ensuring regioselectivity despite competing electronic effects.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The chloromethyl group undergoes facile nucleophilic substitution (SN_\text{N}2) with hydroxide, amines, or thiols. For example, reaction with sodium hydroxide yields 1-(hydroxymethyl)-3-methoxy-2-(trifluoromethyl)benzene, a precursor for esterification.

Conditions:

  • Base: NaOH (2 eq)

  • Solvent: Ethanol/water (1:1)

  • Temperature: 25°C

  • Reaction Time: 4–6 hours

Oxidation and Reduction

  • Methoxy Group Oxidation: Treatment with KMnO4_4 in acidic media converts the methoxy group to a carboxylic acid, yielding 3-carboxy-2-(trifluoromethyl)benzyl chloride.

  • Benzene Ring Hydrogenation: Catalytic hydrogenation (H2_2, Pd/C) saturates the aromatic ring, producing cyclohexane derivatives with retained functional groups.

Applications in Pharmaceutical and Agrochemical Research

Drug Intermediate

The compound serves as a key intermediate in synthesizing kinase inhibitors and antipsychotic agents. For instance, coupling with piperazine derivatives via nucleophilic substitution yields candidates with enhanced blood-brain barrier permeability due to the trifluoromethyl group’s lipophilicity.

Agrochemical Development

Incorporation into herbicidal agents exploits the chloromethyl group’s reactivity. Derivatives such as 1-(aminomethyl)-3-methoxy-2-(trifluoromethyl)benzene show pre-emergent herbicidal activity at 0.5–2.0 kg/ha application rates.

Comparative Analysis with Structural Isomers

A comparative study with 2-(Chloromethyl)-1-methoxy-4-(trifluoromethyl)benzene (structural isomer) reveals distinct reactivity patterns:

Property1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene2-(Chloromethyl)-1-methoxy-4-(trifluoromethyl)benzene
SN_\text{N}2 RateFaster (proximity to CF3-\text{CF}_3)Slower (steric hindrance)
Melting Point45–47°C52–54°C
LogP2.83.1

The isomer’s reduced nucleophilic substitution rate stems from steric effects imposed by the CF3-\text{CF}_3 group at position 4.

Recent Advances and Future Directions

Recent studies focus on green synthesis methods, such as using ionic liquids as recyclable catalysts to reduce ZnCl2_2 waste. Additionally, computational models predict novel derivatives with enhanced bioactivity, guiding targeted synthesis efforts. Future research should prioritize:

  • Toxicity Profiling: Chronic exposure studies in model organisms.

  • Process Intensification: Microwave-assisted synthesis to reduce reaction times.

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